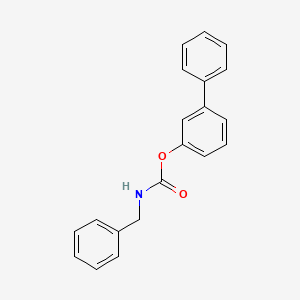
Benzylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylcarbamic Acid Biphenyl-3-yl Ester is an organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of benzyl chloroformate with biphenyl-3-ylamine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Benzylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Benzylcarbamic Acid Biphenyl-3-yl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Benzylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets. For instance, as an inhibitor of FAAH, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The molecular targets include the catalytic serine residue in the active site of FAAH .
Comparison with Similar Compounds
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester: Another FAAH inhibitor with similar structural properties.
Benzyl Carbamate: A related compound used as a protected form of ammonia in organic synthesis.
URB602: A compound that inhibits the hydrolysis of monoacylglycerol compounds.
Uniqueness: Benzylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific inhibitory action on FAAH and its potential therapeutic applications. Its structural properties allow for selective binding to the enzyme, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H17NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3-phenylphenyl) N-benzylcarbamate |
InChI |
InChI=1S/C20H17NO2/c22-20(21-15-16-8-3-1-4-9-16)23-19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22) |
InChI Key |
OSVRGOZPWLNARR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















